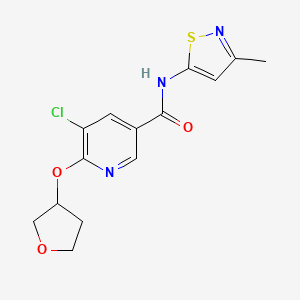

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-8-4-12(22-18-8)17-13(19)9-5-11(15)14(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQCXVBJPRDOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity in cancer cell lines.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- Chlorine Atom : Enhances biological activity.

- Thiazole Ring : Known for its role in antimicrobial properties.

- Oxolan Group : Contributes to the compound's solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Moderate activity |

| Candida spp. | Antifungal activity noted |

The compound shows selective action against both Gram-positive and Gram-negative bacteria, with particular efficacy against clinical strains .

The biological activity of this compound involves several mechanisms:

- Inhibition of DNA Gyrase : The compound binds to DNA gyrase, a critical enzyme for bacterial DNA replication, through hydrogen bonding and π–π stacking interactions. This binding disrupts bacterial replication processes .

- Cytotoxic Effects : In vitro studies using the MTT assay indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and HepG2 cells.

Cytotoxicity Studies

The cytotoxicity of the compound was evaluated against human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 12.64 ± 0.47 |

| HepG2 (Liver) | 8.81 ± 0.64 |

These results indicate that the compound has promising anticancer properties, warranting further investigation into its potential as a therapeutic agent .

Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated several thiazolopyridine derivatives, including our compound of interest. The results indicated that it displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value significantly lower than those of many standard antibiotics .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the compound forms stable interactions within the active site of DNA gyrase, which is crucial for its antibacterial activity. The binding energy calculations suggested that it has comparable efficacy to ciprofloxacin, a commonly used antibiotic .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide exhibit promising anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, docking studies suggest that this compound may interact with specific enzymes or receptors that are critical in cancer progression .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the production of inflammatory mediators. This property makes it a candidate for further development as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

Another area of application is its potential antimicrobial activity. Compounds containing thiazole and pyridine structures have been reported to possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Agricultural Applications

1. Pesticide Development

The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Research has shown that similar compounds can effectively target pests while minimizing harm to beneficial organisms. This compound could be optimized to enhance its efficacy and reduce environmental impact .

2. Plant Growth Regulation

There is emerging evidence that certain thiazole derivatives can act as plant growth regulators, promoting growth and resistance to stress conditions in crops. This application could be valuable in enhancing agricultural productivity and sustainability .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into polymer composites containing this compound could lead to advanced materials with tailored functionalities for industrial applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3e from Molecules 2015 ), which share a carboxamide backbone but differ in substituents and heterocyclic cores. Key comparisons include substituent effects on yield, melting points, spectroscopic data, and molecular properties.

Table 1: Properties of Pyrazole-4-Carboxamide Derivatives

| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3a | Phenyl, Phenyl | 68 | 133–135 | C21H15ClN6O | 402.8 |

| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | C21H14Cl2N6O | 437.2 |

| 3c | Phenyl, 4-Tolyl | 62 | 123–125 | C22H17ClN6O | 416.9 |

| 3d | Phenyl, 4-Fluorophenyl | 71 | 181–183 | C21H14ClFN6O | 420.8 |

| 3e* | 4-Chlorophenyl, Phenyl | 66 | 172–174 | C21H14Cl2N6O | 437.2 |

Note: Compound 3e shares the same formula as 3b but may differ in substitution patterns due to synthesis variations .

Substituent Effects on Physical Properties

- Halogenation: Chlorine substitution (e.g., 3b, 3e) increases molecular weight and melting points compared to non-halogenated analogs (3a). For example, 3b (Cl) has a higher mp (171–172°C) than 3a (133–135°C), likely due to enhanced intermolecular interactions .

- Fluorine vs.

- Aromatic vs. Non-Aromatic Substituents: The oxolane group in the target compound may improve solubility compared to purely aromatic derivatives (e.g., 3a–3e), as ether linkages reduce hydrophobicity.

Spectroscopic and Analytical Data

- ¹H-NMR : All analogs show characteristic aromatic proton signals (δ 7.2–8.1 ppm) and methyl group resonances (δ 2.4–2.6 ppm). The target compound’s thiazole and oxolane protons would likely appear as distinct multiplets in the δ 3.5–4.5 ppm range.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) correlate with calculated masses (e.g., 403.1 for 3a vs. 421.0 for 3d). The target compound’s theoretical mass (C15H15ClN3O3S) is 356.8 g/mol, suggesting distinct fragmentation patterns.

Structural Divergence: Pyridine vs. Pyrazole Cores

The target compound’s pyridine core differs from the pyrazole rings in 3a–3e. Additionally, the thiazole moiety could mimic bioisosteres like imidazole, influencing binding specificity .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. For example:

- Step 1 : Chlorination at the 5-position of pyridine followed by nucleophilic substitution with oxolan-3-ol to introduce the oxolanyloxy group at position 5. This step may use a base like K₂CO₃ in DMF under reflux, as seen in analogous heterocyclic substitutions .

- Step 2 : Amidation at position 3 using 3-methyl-1,2-thiazol-5-amine via coupling reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Characterization : Validate intermediates using ¹H/¹³C NMR (deuterated DMSO or CDCl₃), HPLC (≥98% purity), and mass spectrometry (EI or ESI-MS). Compare spectral data with synthesized standards, as demonstrated for structurally similar triazole derivatives .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C and 37°C, followed by UV-Vis quantification at λmax. Reference protocols for pyridinecarboxamides suggest using HPLC for low-concentration detection .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products via LC-MS and compare with stress-test conditions (acid/base/oxidative hydrolysis) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ assays, referencing protocols for thiazole-containing inhibitors .

- Antibacterial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, as applied to triazole-pyridine hybrids .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DOE) principles:

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time. Use a fractional factorial design to reduce trial runs .

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs. For example, vary equivalents of coupling reagents in amidation steps and analyze via HPLC .

- Byproduct Mitigation : Use inline FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates, as seen in ultrasonic-assisted syntheses .

Q. What computational strategies can elucidate the compound’s mechanism of action or binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Studies : Corrogate substituent effects (e.g., oxolanyloxy vs. methoxy) on bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity sites, referencing protocols for pyridine-thiazole systems .

Q. How can advanced NMR techniques resolve structural ambiguities in derivatives?

- Methodological Answer :

- NOESY/ROESY : Confirm spatial proximity of oxolanyloxy and thiazole groups to determine regiochemistry .

- ¹³C-DEPT : Assign quaternary carbons in the pyridine ring and differentiate between substituent environments .

- Dynamic NMR : Study rotational barriers of the carboxamide bond in DMSO-d₆ at variable temperatures (25–80°C) .

Q. What strategies address contradictory bioactivity data across cell lines or enzymatic assays?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., kinase panels, cytotoxicity screens) and apply hierarchical clustering to identify outlier conditions .

- Off-Target Profiling : Use proteome-wide affinity chromatography (Chemoproteomics) to identify unintended targets, as demonstrated for thiazole derivatives .

- Dose-Response Refinement : Repeat assays with finer concentration gradients (e.g., 0.1–100 µM) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Tables

Table 1 : Key Spectral Signatures for Structural Validation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Pyridine C-H (position 4) | 8.45–8.60 (d, J=5.5 Hz) | 148.2 (Cq) | |

| Oxolanyloxy OCH₂ | 3.70–4.10 (m) | 65.8–70.3 | |

| Thiazole C-S | - | 167.5 (C=S) |

Table 2 : DOE Parameters for Reaction Optimization

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| Temperature (°C) | 25 | 80 | Yield (%) |

| EDCI Equivalents | 1.1 | 2.0 | Purity (HPLC %) |

| Solvent (DMF vs. DCM) | DCM | DMF | Byproduct Formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.